4-(3-(Thiophen-3-yl)pyrrolidine-1-carbonyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

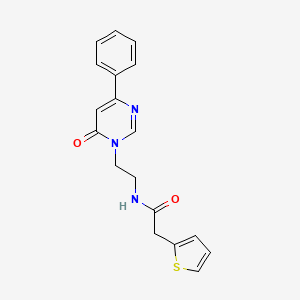

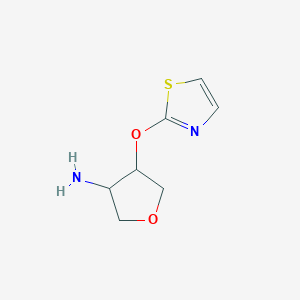

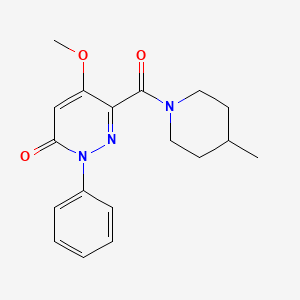

4-(3-(Thiophen-3-yl)pyrrolidine-1-carbonyl)benzonitrile is a chemical compound with the molecular formula C16H14N2OS and a molecular weight of 282.36. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a thiophene ring, a five-membered heterocycle with sulfur as a heteroatom .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a thiophene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring is a five-membered heterocycle containing one sulfur atom .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the presence of the pyrrolidine and thiophene rings. The pyrrolidine ring can undergo various reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Thiophene derivatives can participate in various reactions, including the Gewald reaction .Applications De Recherche Scientifique

Synthesis and Structural Analysis

4-(3-(Thiophen-3-yl)pyrrolidine-1-carbonyl)benzonitrile serves as a fundamental unit in the synthesis of complex molecules with potential anticancer activity and DNA binding capabilities. For instance, the synthesis of tridentate NNN ligands that form octahedral complexes with cobalt(II), exhibit potential anticancer activity against U937 human monocytic cells, and show intercalative DNA binding modes, highlights its utility in medicinal chemistry and drug development (Bera et al., 2021).

Material Science and Electrochemistry

In material science, derivatives of this compound, such as polydithienylpyrroles, are utilized in the construction of high-contrast electrochromic devices. These materials demonstrate significant changes in optical properties upon electrical stimulation, making them suitable for applications in smart windows and display technologies (Su et al., 2017).

Photophysical Properties and Liquid Crystalline Behavior

The compound also plays a role in the study of luminescent materials and liquid crystals. For example, a new series of luminescent compounds featuring 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles have been synthesized, displaying potential as mesogens and characterized by their liquid crystalline behavior and blue emission properties, suitable for optoelectronic applications (Ahipa et al., 2014).

Pyrrole Synthesis and Gas-phase Reactions

Research into the gas-phase elimination reactions of 4-arylideneimino-1,2,4-triazol-3(2H)-ones and their thione analogues to produce substituted benzonitriles further illustrates the versatility of this compound in synthetic organic chemistry, offering insights into reaction mechanisms and kinetic studies (Al-Awadi et al., 2001).

Selective Androgen Receptor Modulators Development

Moreover, in pharmacology, derivatives of this compound have been explored as selective androgen receptor modulators (SARMs), showing promise for therapeutic applications in muscle wasting diseases and other conditions requiring the modulation of androgen receptors with improved selectivity and metabolic stability (Aikawa et al., 2017).

Mécanisme D'action

Moreover, compounds containing a thiophene ring, such as thienothiophenes, are among the leading examples of small molecules used in applications such as lasers, photodiodes, chemosensors, and organic light-emitting diodes (OLED) due to their electron-rich, rigid, flat, and good electron delocalization characters .

Orientations Futures

Propriétés

IUPAC Name |

4-(3-thiophen-3-ylpyrrolidine-1-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c17-9-12-1-3-13(4-2-12)16(19)18-7-5-14(10-18)15-6-8-20-11-15/h1-4,6,8,11,14H,5,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHBEWWSFBSQDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CSC=C2)C(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-N-methyl-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727234.png)

![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2727235.png)

![3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2727252.png)

![N-(4-bromophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2727253.png)